3-Epigitoxigenin
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Overview
Description
3-Epigitoxigenin: is a cardiac glycoside that can be isolated from the seeds of the plant Strophanthus diuaricatus. It is a member of the cardenolide family, which are compounds known for their potent biological activities, particularly in the context of heart-related conditions . The molecular formula of this compound is C23H34O5, and it has a molecular weight of 390.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Epigitoxigenin can be synthesized through the biotransformation of gitoxigenin. This process involves the use of the endophytic fungus Alternaria eureka 1E1BL1, which catalyzes various reactions such as oxygenation, oxidation, epimerization, and dimethyl acetal formation . The substrate gitoxigenin is obtained from the acid-catalyzed hydrolysis of oleandrin, which is isolated from the dried leaves of Nerium oleander L .
Industrial Production Methods: The industrial production of this compound typically involves the extraction and purification from natural sources, such as the seeds of Strophanthus diuaricatus. The process includes steps like solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-Epigitoxigenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Epimerization: This reaction can be catalyzed by acids or bases under specific conditions.
Major Products: The major products formed from these reactions include various oxidized and epimerized derivatives of this compound .
Scientific Research Applications
3-Epigitoxigenin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Epigitoxigenin involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases the intracellular concentration of sodium ions, which in turn leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. This increase in calcium ions enhances cardiac contractility, making this compound effective in treating heart-related conditions .
Comparison with Similar Compounds
Gitoxigenin: A closely related cardenolide that can be biotransformed into 3-Epigitoxigenin.
Digitoxigenin: Another cardenolide with similar biological activities and structural features.
Uniqueness: this compound is unique due to its specific stereochemistry and the particular biological activities it exhibits. Its ability to undergo various biotransformation reactions makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H34O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(3R,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18+,20+,21+,22-,23+/m1/s1 |
InChI Key |
PVAMXWLZJKTXFW-JSMHYTDZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O |
Origin of Product |
United States |
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